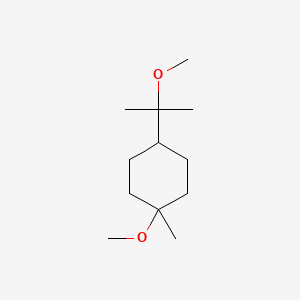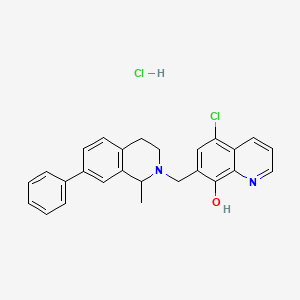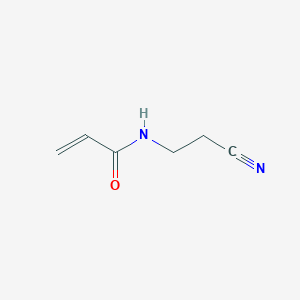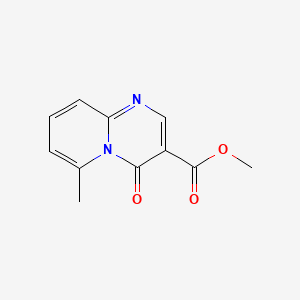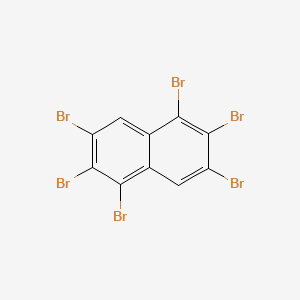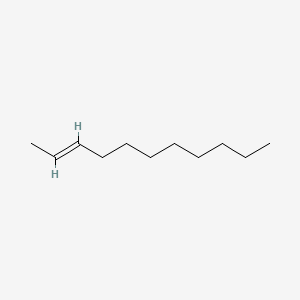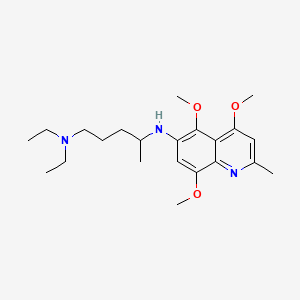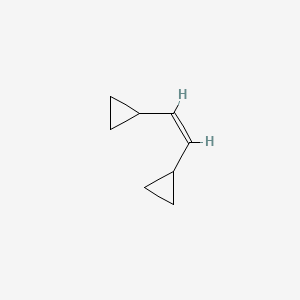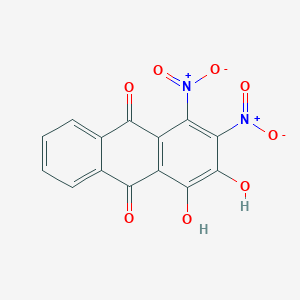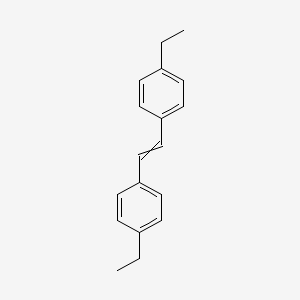
1,1'-(Ethene-1,2-diyl)bis(4-ethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is an organic compound with the molecular formula C18H20 It is a derivative of ethene where two 4-ethylbenzene groups are attached to the ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) can be synthesized through several methods. One common method involves the reaction of 4-ethylbenzyl chloride with sodium ethoxide in ethanol, followed by a coupling reaction with ethylene . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) may involve large-scale coupling reactions using continuous flow reactors. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethene group to an ethane group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Ethane derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) involves its interaction with various molecular targets The ethene group can participate in π-π interactions with aromatic systems, while the benzene rings can undergo electrophilic and nucleophilic reactions
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethene-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-chlorobenzene): Chlorine atoms replace the ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-methoxybenzene): Methoxy groups instead of ethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties. The ethyl groups can enhance the compound’s solubility in organic solvents and affect its reactivity compared to similar compounds with different substituents .
Propiedades
Número CAS |
25347-49-3 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(4-ethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3 |
Clave InChI |
ARMZPPPVLJNLHF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


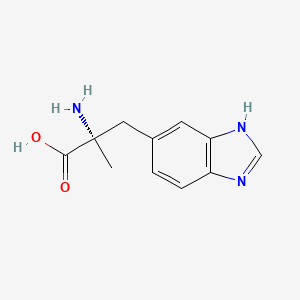
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
